Calcium sulfate

Description

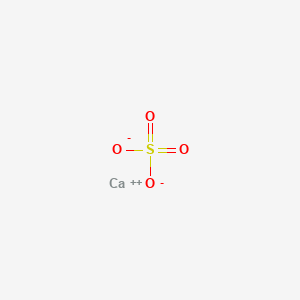

This compound is a calcium salt and an inorganic calcium salt.

Anhydrite is a mineral with formula of CaS6+O4 or Ca(SO4). The IMA symbol is Anh.

Gypsum is a mineral with formula of CaS6+O4·2H2O or Ca(SO4)·2H2O. The IMA symbol is Gp.

A calcium salt that is used for a variety of purposes including: building materials, as a desiccant, in dentistry as an impression material, cast, or die, and in medicine for immobilizing casts and as a tablet excipient. It exists in various forms and states of hydration. Plaster of Paris is a mixture of powdered and heat-treated gypsum.

Properties

IUPAC Name |

calcium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGAYBCDTDRGGQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaSO4, CaO4S | |

| Record name | CALCIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM SULFATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1589 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | calcium sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10034-76-1 (1:1 salt, hemi-hydrate), 10101-41-4 (1:1 salt, di-hydrate) | |

| Record name | Calcium sulfate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9029699 | |

| Record name | Sulfuric acid, calcium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium sulfate appears as odorless, white powder or colorless, crystalline solid. Crystals sometimes have a blue, gray or reddish tinge or can be brick red. Density: 2.96 g cm-3., Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Water or Solvent Wet Solid; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Other Solid, Fine, white to slightly yellowish-white odourless powder, Odorless, white powder or colorless, crystalline solid. [Note: May have blue, gray, or reddish tinge; [NIOSH], WHITE HYGROSCOPIC POWDER OR CRYSTALLINE POWDER., Odorless, white powder or colorless, crystalline solid., Odorless, white powder or colorless, crystalline solid. [Note: May have blue, gray, or reddish tinge.] | |

| Record name | CALCIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid, calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CALCIUM SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/337 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CALCIUM SULFATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1589 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM SULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/645 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium sulfate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0095.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), decomposes, Decomposes | |

| Record name | CALCIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM SULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/645 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium sulfate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0095.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.3 % (NIOSH, 2023), Slightly soluble in water, insoluble in ethanol, For more Solubility (Complete) data for CALCIUM SULFATE (6 total), please visit the HSDB record page., PURE ANHYDROUS SLIGHTLY SOL IN WATER, 0.209 G/100 CC & 0.1619 G/100 CC WATER AT 30 & 100 °C; SOL IN AMMONIUM SALTS, SODIUM THIOSULFATE & GLYCERINE, Solubility in water, g/100ml at 20 °C: 0.2 (very good), 0.3% | |

| Record name | CALCIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | CALCIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/902 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM SULFATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1589 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Calcium sulfate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0095.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.96 (NIOSH, 2023) - Denser than water; will sink, 2.960, 2.9 g/cm³, 2.96 | |

| Record name | CALCIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/902 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM SULFATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1589 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM SULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/645 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium sulfate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0095.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |

| Record name | CALCIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM SULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/645 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium sulfate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0095.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

NATURAL ANHYDRITE CRYSTALS ARE COLORLESS, RHOMBIC OR MONOCLINIC, NATURAL ANHYDRITE CRYSTALS ARE ORTHORHOMBIC, COLOR VARIES (WHITE WITH BLUE, GRAY OR REDDISH TINGE, OR BRICK RED), INSOL ANHYDRITE HAS SAME CRYSTAL STRUCTURE AS MINERAL ANHYDRITE, SOL ANHYDRITE IS OBTAINED IN GRANULAR OR POWDER FORM, For more Color/Form (Complete) data for CALCIUM SULFATE (7 total), please visit the HSDB record page. | |

CAS No. |

7778-18-9 | |

| Record name | CALCIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium sulfate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15533 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfuric acid, calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, calcium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E934B3V59H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/902 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM SULFATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1589 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM SULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/645 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

2840 °F (Decomposes) (NIOSH, 2023), 1450 °C, 2840 °F (decomposes), 2840 °F (Decomposes) | |

| Record name | CALCIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/902 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM SULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/645 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium sulfate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0095.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Synthesis and Characterization of Calcium Sulfate Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of calcium sulfate nanoparticles. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to produce and analyze these nanoparticles for various applications, including drug delivery, bone regeneration, and as reinforcing agents in biomaterials. This document details established synthesis methodologies, outlines rigorous characterization techniques, and presents quantitative data to facilitate experimental design and interpretation.

Synthesis of this compound Nanoparticles

The fabrication of this compound nanoparticles with controlled size, shape, and phase is crucial for their application. Several methods have been developed, with precipitation, microemulsion, and hydrothermal techniques being the most prevalent.

Precipitation Method

The precipitation method is a straightforward and widely used technique for synthesizing this compound nanoparticles. It involves the reaction of a calcium salt solution with a sulfate source, leading to the precipitation of this compound under controlled conditions.

Experimental Protocol: Precipitation Synthesis

-

Precursor Preparation:

-

Prepare an aqueous solution of a calcium salt (e.g., calcium chloride, CaCl₂) with a concentration ranging from 0.1 M to 1 M.

-

Prepare an aqueous solution of a sulfate source (e.g., sodium sulfate, Na₂SO₄) with a stoichiometric equivalent concentration.

-

-

Reaction:

-

Add the calcium chloride solution dropwise to the sodium sulfate solution under vigorous stirring at a controlled temperature (typically room temperature).

-

The reaction immediately forms a white precipitate of this compound.

-

Continue stirring for a defined period (e.g., 1-2 hours) to ensure complete reaction and homogenization.

-

-

Washing and Separation:

-

Separate the precipitate from the solution by centrifugation (e.g., 5000 rpm for 15 minutes).

-

Discard the supernatant and resuspend the pellet in deionized water.

-

Repeat the washing process multiple times (typically 3-5 times) to remove any unreacted ions.

-

-

Drying:

-

Dry the final washed precipitate in an oven at a controlled temperature (e.g., 60-80 °C) for several hours until a constant weight is achieved.

-

The resulting powder consists of this compound nanoparticles.

-

Microemulsion Method

The microemulsion technique offers excellent control over nanoparticle size and morphology by utilizing a thermodynamically stable, isotropic dispersion of two immiscible liquids (e.g., water and oil) stabilized by a surfactant. The aqueous nanodroplets within the microemulsion act as nanoreactors for the precipitation reaction.

Experimental Protocol: Microemulsion Synthesis [1][2]

-

Microemulsion Formation:

-

Introduction of Reactants:

-

Prepare two separate microemulsions: one containing the calcium precursor and the other containing the sulfate precursor.

-

For instance, add 10 mL of 30 wt% H₂SO₄ aqueous solution to the TritonX-114/cyclohexane mixture and stir for 3 hours.[2]

-

In a separate microemulsion, introduce the calcium source (e.g., by adding 0.3 g of CaCO₃ and stirring for 30 minutes).[2]

-

-

Reaction and Nanoparticle Formation:

-

Mix the two microemulsions under continuous stirring. The exchange of reactants between the aqueous nanodroplets initiates the precipitation of this compound nanoparticles.

-

-

Purification:

-

Break the microemulsion by adding a suitable solvent (e.g., ethanol or acetone).

-

Collect the nanoparticles by centrifugation.

-

Wash the nanoparticles repeatedly with anhydrous ethanol to remove the surfactant and any unreacted precursors.[2]

-

-

Drying:

-

Dry the purified nanoparticles in a vacuum oven at 60 °C for 4 hours.[2]

-

Hydrothermal Method

The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water and at a pressure greater than 1 atmosphere. This technique can produce highly crystalline nanoparticles with well-defined morphologies.

Experimental Protocol: Hydrothermal Synthesis [3][4][5]

-

Precursor Mixture:

-

Prepare a precursor solution by dissolving a calcium source (e.g., this compound hemihydrate, calcium chloride) and a sulfate source (if not using a this compound precursor) in deionized water.[3][4]

-

Surfactants or structure-directing agents (e.g., hexadecylamine) can be added to the solution to control the morphology of the final product.[5]

-

-

Hydrothermal Reaction:

-

Cooling and Collection:

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting precipitate by filtration or centrifugation.

-

-

Washing and Drying:

-

Wash the product with deionized water and ethanol to remove any residual reactants.

-

Dry the final product in an oven at a suitable temperature (e.g., 80 °C).

-

Characterization of this compound Nanoparticles

Thorough characterization is essential to understand the physicochemical properties of the synthesized this compound nanoparticles. The following techniques are commonly employed.

X-ray Diffraction (XRD)

XRD is a powerful technique for determining the crystal structure, phase composition (e.g., gypsum, bassanite, anhydrite), and crystallite size of the nanoparticles. The diffraction pattern provides a unique fingerprint of the crystalline material.

Experimental Protocol: XRD Analysis

-

Sample Preparation:

-

Ensure the nanoparticle sample is in a dry powder form.

-

Mount the powder on a sample holder, ensuring a flat and level surface.

-

-

Data Acquisition:

-

Use a diffractometer with a Cu Kα radiation source (λ = 1.54 Å).

-

Scan the sample over a 2θ range, typically from 10° to 80°, with a step size of 0.02°.

-

-

Data Analysis:

-

Identify the crystalline phases by comparing the diffraction peaks with standard reference patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database.

-

Calculate the crystallite size using the Scherrer equation: D = (K * λ) / (β * cosθ) where D is the crystallite size, K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.

-

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, size, and aggregation state of the nanoparticles.

Experimental Protocol: SEM and TEM Analysis

-

SEM:

-

Sample Preparation: Mount the dry nanoparticle powder onto an aluminum stub using double-sided carbon tape. Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

-

Imaging: Acquire images at various magnifications to observe the overall morphology and surface features.

-

-

TEM:

-

Sample Preparation: Disperse a small amount of the nanoparticle powder in a suitable solvent (e.g., ethanol) using sonication. Place a drop of the dispersion onto a carbon-coated copper grid and allow the solvent to evaporate.

-

Imaging: Obtain bright-field images to visualize the size, shape, and internal structure of the nanoparticles. High-resolution TEM (HRTEM) can be used to observe the crystal lattice fringes. Selected Area Electron Diffraction (SAED) can be used to determine the crystal structure of individual nanoparticles.

-

Dynamic Light Scattering (DLS)

DLS is a technique used to determine the hydrodynamic diameter and size distribution of nanoparticles suspended in a liquid. It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

Experimental Protocol: DLS Analysis [6][7][8]

-

Sample Preparation:

-

Disperse the nanoparticles in a suitable solvent (e.g., deionized water or ethanol) at a low concentration to avoid multiple scattering effects.

-

Filter the suspension through a syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.

-

-

Measurement:

-

Place the sample in a cuvette and insert it into the DLS instrument.

-

Allow the sample to equilibrate to the desired temperature.

-

Perform the measurement, which typically involves correlating the scattered light intensity fluctuations over time.

-

-

Data Analysis:

-

The instrument software calculates the particle size distribution based on the Stokes-Einstein equation. The results are often reported as the Z-average diameter and the Polydispersity Index (PDI), which indicates the width of the size distribution.

-

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the nanoparticles and to confirm the presence of different phases of this compound based on their characteristic vibrational modes.

Experimental Protocol: FTIR Analysis

-

Sample Preparation:

-

Mix a small amount of the dry nanoparticle powder with potassium bromide (KBr) powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the sulfate (SO₄²⁻) and water (H₂O) vibrational modes to determine the phase of the this compound.

-

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The BET method is used to determine the specific surface area of the nanoparticle powder by measuring the physical adsorption of a gas (typically nitrogen) onto the surface of the material.

Experimental Protocol: BET Analysis [9][10][11]

-

Sample Preparation:

-

Degas a known weight of the nanoparticle powder under vacuum at an elevated temperature to remove any adsorbed contaminants from the surface.

-

-

Measurement:

-

Cool the sample to liquid nitrogen temperature (77 K).

-

Introduce known amounts of nitrogen gas to the sample and measure the amount of gas adsorbed at different partial pressures.

-

-

Data Analysis:

-

Plot the amount of gas adsorbed versus the relative pressure to generate an adsorption isotherm.

-

Apply the BET equation to the linear portion of the isotherm to calculate the monolayer capacity, from which the specific surface area is determined.

-

Quantitative Data Summary

The following tables summarize quantitative data obtained from the characterization of this compound nanoparticles synthesized by various methods.

Table 1: Particle Size and Morphology of this compound Nanoparticles

| Synthesis Method | Surfactant/Additive | Morphology | Particle Size (nm) | Reference |

| Microemulsion | TritonX-114 | Nanocrystals, Nanorod clusters | < 5 (initial), > 100 (final cluster) | [1] |

| Microemulsion | SDBS | Nanowires, Whiskers | - | [1] |

| Microemulsion | CTAB | Quasi-spherical | - | [1] |

| Precipitation | - | Spherical | 10-50 | [12] |

| Precipitation | - | Nanorod clusters | 30 x 150 to 100 x 650 | [12] |

| Flame Spray Synthesis | - | Agglomerated nanoparticles | 20-50 | [13] |

Table 2: Crystallographic Data of this compound Nanoparticles from XRD

| Phase | JCPDS Card No. | Major Diffraction Peaks (2θ) | Crystallite Size (nm) | Reference |

| Gypsum (CaSO₄·2H₂O) | 33-0311 | 11.6°, 20.7°, 23.4°, 29.1° | Varies with synthesis | [14] |

| Bassanite (CaSO₄·0.5H₂O) | 41-0224 | 14.8°, 25.7°, 29.7°, 31.9° | ~30-50 | [14][15] |

| Anhydrite (CaSO₄) | 06-0226 | 25.5°, 31.5°, 38.6°, 41.4° | Varies with synthesis | [13] |

Table 3: Spectroscopic and Surface Area Data for this compound Nanoparticles

| Characterization Technique | Parameter | Typical Values | Reference |

| FTIR | Sulfate (SO₄²⁻) Stretching (ν₃) | ~1140 cm⁻¹ | [16] |

| Sulfate (SO₄²⁻) Bending (ν₄) | ~600-670 cm⁻¹ | [16][17] | |

| Water (H₂O) Stretching (in gypsum) | ~3400-3550 cm⁻¹ | [16] | |

| Water (H₂O) Bending (in gypsum) | ~1620, 1685 cm⁻¹ | [16] | |

| BET | Specific Surface Area | Varies significantly with synthesis method (e.g., can be >50 m²/g for nanosized materials) | [10][18] |

Visualizing Workflows and Relationships

Graphviz diagrams are provided below to illustrate the experimental workflows and the logical relationships between synthesis, characterization, and nanoparticle properties.

General Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound nanoparticles.

Characterization and Property Analysis

Caption: Relationship between characterization techniques and nanoparticle properties.

Influence of Synthesis Parameters on Nanoparticle Characteristics

Caption: Influence of key synthesis parameters on nanoparticle characteristics.

References

- 1. Microemulsion Synthesis of Nanosized this compound Hemihydrate and Its Morphology Control by Different Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nwpii.com [nwpii.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scholarworks.uark.edu [scholarworks.uark.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. solids-solutions.com [solids-solutions.com]

- 11. BET Surface Area Analysis of Nanoparticles.pptx [slideshare.net]

- 12. mdpi.com [mdpi.com]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of Calcium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and polymorphic forms of calcium sulfate (CaSO₄). An understanding of these properties is critical in various scientific and industrial applications, including pharmaceuticals, biomaterials, and construction, where the specific phase of this compound dictates its physical and chemical behavior. This document details the crystallographic properties, thermodynamic stability, and phase transformations of the primary forms of this compound: gypsum (dihydrate), bassanite (hemihydrate), and anhydrite.

Introduction to this compound Polymorphism

This compound is an inorganic compound that exists in several hydration states, leading to its rich polymorphism. The three principal phases are distinguished by the number of water molecules in their crystal structures:

-

Gypsum (CaSO₄·2H₂O): The dihydrate form is the most common and stable crystalline phase of this compound under ambient conditions.

-

Bassanite (CaSO₄·0.5H₂O): The hemihydrate form, also known as Plaster of Paris, is a metastable phase. It is typically produced by the partial dehydration of gypsum.[1]

-

Anhydrite (CaSO₄): The anhydrous form exists in several polymorphic states, with the orthorhombic γ-CaSO₄ being the most stable. It is formed by the complete dehydration of gypsum or bassanite.

The interconversion between these phases is governed by temperature, pressure, and water activity, making the study of their polymorphism crucial for controlling the material's properties.

Crystal Structure and Properties

The distinct crystal structures of gypsum, bassanite, and anhydrite give rise to their unique physical and chemical properties. A summary of their crystallographic and physical data is presented below.

Data Presentation: Quantitative Properties of this compound Polymorphs

The following tables summarize the key quantitative data for the three main polymorphs of this compound for easy comparison.

Table 1: Crystallographic Data of this compound Polymorphs

| Property | Gypsum (CaSO₄·2H₂O) | Bassanite (α-CaSO₄·0.5H₂O) | Anhydrite (γ-CaSO₄) |

| Crystal System | Monoclinic | Monoclinic/Trigonal | Orthorhombic |

| Space Group | C2/c | I2, P3₁21 | Amma, Pnma |

| Lattice Parameters | a = 5.68 Å, b = 15.18 Å, c = 6.52 Å, β = 118.4° | a = 12.03 Å, b = 6.93 Å, c = 12.67 Å, β = 90.27° | a = 6.991 Å, b = 6.996 Å, c = 6.238 Å |

| Formula Units (Z) | 4 | 12 | 4 |

Note: The crystallographic data for Bassanite can vary as it can exist in different space groups depending on humidity.

Table 2: Physical Properties of this compound Polymorphs

| Property | Gypsum (CaSO₄·2H₂O) | Bassanite (α-CaSO₄·0.5H₂O) | Anhydrite (γ-CaSO₄) |

| Molar Mass ( g/mol ) | 172.17 | 145.15 | 136.14 |

| Density (g/cm³) | 2.32[1] | 2.74 | 2.96[1] |

| Mohs Hardness | 2 | 2-3 | 3-3.5 |

Table 3: Solubility of this compound Polymorphs in Water at 25°C

| Polymorph | Solubility (g/L) |

| Gypsum (CaSO₄·2H₂O) | ~2.4 |

| Bassanite (CaSO₄·0.5H₂O) | ~3.0 |

| Anhydrite (CaSO₄) | ~2.1 |

Phase Transitions and Thermodynamic Stability

The transformation between the different polymorphic forms of this compound is a critical aspect of its chemistry. These transitions are primarily driven by changes in temperature and water vapor pressure.

Dehydration of Gypsum

Heating gypsum initiates a two-step dehydration process. The first step, occurring at approximately 128°C, involves the loss of 1.5 water molecules to form bassanite. Further heating to around 163°C results in the loss of the remaining 0.5 water molecules, leading to the formation of γ-anhydrite. These transitions are endothermic and can be readily observed using thermal analysis techniques.

Hydration of Anhydrite and Bassanite

The anhydrous and hemihydrate forms of this compound can rehydrate in the presence of water to form gypsum. The hydration of bassanite is an exothermic process that forms an interlocking matrix of gypsum crystals, which is the basis for the setting of plaster. The hydration of anhydrite is a much slower process.

The following diagram illustrates the transformation pathways between the different this compound phases.

Experimental Protocols for Characterization

The characterization of this compound polymorphs relies on several analytical techniques. Detailed methodologies for the key experiments are provided below.

X-Ray Diffraction (XRD)

Objective: To identify the crystalline phases of this compound and determine their crystallographic parameters.

Methodology:

-

Sample Preparation: The this compound sample is finely ground to a homogenous powder to ensure random orientation of the crystallites. For quantitative analysis, the sample may be mixed with a known amount of an internal standard.

-

Instrument Setup: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used. Data is collected over a 2θ range of 5° to 70° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The resulting diffraction pattern is analyzed by comparing the peak positions and intensities to standard diffraction patterns from the International Centre for Diffraction Data (ICDD) database. Rietveld refinement can be employed for quantitative phase analysis and to refine lattice parameters.

The following diagram outlines the general workflow for XRD analysis.

Thermal Analysis (TGA/DSC)

Objective: To study the thermal stability and phase transitions of this compound hydrates.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an aluminum or alumina crucible. For DSC, it is crucial to use a hermetically sealed pan with a pinhole to ensure good resolution of the dehydration peaks.[2]

-

Instrument Setup: A simultaneous thermogravimetric analyzer-differential scanning calorimeter (TGA-DSC) is used. The sample is heated from ambient temperature to at least 400°C at a constant heating rate, typically 10-20 °C/min, under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: The TGA curve shows weight loss as a function of temperature, which corresponds to the loss of water molecules. The DSC curve shows endothermic or exothermic peaks corresponding to phase transitions. The amount of each phase can be quantified from the weight loss in the TGA curve or the enthalpy of the transitions in the DSC curve.

Raman Spectroscopy

Objective: To identify the different this compound phases based on their characteristic vibrational modes.

Methodology:

-

Sample Preparation: A small amount of the powder sample is placed on a microscope slide.

-

Instrument Setup: A Raman microscope equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used. The laser is focused on the sample, and the scattered light is collected and analyzed by a spectrometer. Spectra are typically collected over a Raman shift range of 100 to 4000 cm⁻¹.

-

Data Analysis: The Raman spectrum of each this compound phase is unique. The main vibrational bands for gypsum, bassanite, and anhydrite are found at approximately 1008 cm⁻¹, 1015 cm⁻¹, and 1017-1025 cm⁻¹, respectively, corresponding to the symmetric stretching mode of the sulfate ion.

Conclusion

The polymorphism of this compound is a complex and critical area of study with significant implications for materials science and pharmaceutical development. A thorough understanding of the crystal structures, properties, and phase transitions of gypsum, bassanite, and anhydrite is essential for controlling and optimizing the performance of this compound-based materials. The experimental techniques outlined in this guide provide a robust framework for the comprehensive characterization of these important polymorphs.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of Calcium Sulfate in Aqueous Solutions

Introduction

This compound (CaSO₄) is a common inorganic salt with significant implications across various scientific and industrial domains, including pharmaceuticals, geology, and industrial processes where it is a frequent component of scaling deposits.[1] It exists in several hydration states, primarily as anhydrite (CaSO₄), hemihydrate or Bassanite (CaSO₄·0.5H₂O), and dihydrate or gypsum (CaSO₄·2H₂O).[1][2][3][4] The solubility of these forms in aqueous solutions is a critical parameter that dictates their behavior in both natural and engineered systems.

All forms of this compound are considered sparingly soluble in water.[1] This limited solubility is influenced by a complex interplay of factors including temperature, pH, pressure, and the presence of other ions in the solution.[2][3] A thorough understanding of these factors is essential for applications ranging from controlling crystallization in industrial settings to designing drug formulations. This guide provides a comprehensive technical overview of the core principles governing this compound solubility, detailed experimental methodologies for its determination, and quantitative data to support research and development activities.

Fundamentals of this compound Solubility

The dissolution of this compound in water is an equilibrium process. When a sparingly soluble salt like this compound is added to water, it dissolves until the solution is saturated. At this point, a dynamic equilibrium is established between the solid salt and its constituent ions in the solution.

The equilibrium reaction for this compound dihydrate (gypsum) is:

CaSO₄·2H₂O(s) ⇌ Ca²⁺(aq) + SO₄²⁻(aq) + 2H₂O(l)

The equilibrium for the anhydrous form (anhydrite) is:

CaSO₄(s) ⇌ Ca²⁺(aq) + SO₄²⁻(aq)

Solubility Product Constant (Ksp)

The solubility product constant (Ksp) is the equilibrium constant for the dissolution of a solid substance into an aqueous solution. It represents the product of the molar concentrations of the ions in a saturated solution, with each concentration raised to the power of its stoichiometric coefficient.

For this compound, the Ksp expression is:

Ksp = [Ca²⁺][SO₄²⁻] [5]

The Ksp value is temperature-dependent and differs for each hydration state of this compound. A higher Ksp value indicates greater solubility.[6]

Table 1: Solubility Product (Ksp) of this compound Forms at 25°C

| Hydration State | Formula | Ksp Value |

| Anhydrous (Anhydrite) | CaSO₄ | 4.93 x 10⁻⁵ |

| Dihydrate (Gypsum) | CaSO₄·2H₂O | 3.14 x 10⁻⁵ |

Source: Wikipedia[1]

Factors Influencing this compound Solubility

The solubility of this compound is not a fixed value but is highly dependent on the physicochemical properties of the solution.

Effect of Temperature

This compound exhibits "retrograde solubility," an uncommon behavior where its solubility in water decreases as temperature increases, particularly at higher temperatures.[1] The solubility of gypsum (dihydrate) increases from 0°C to a maximum around 40°C, and then decreases at higher temperatures.[7] This phenomenon is a significant cause of scaling in industrial heat exchangers and boilers.[1]

Table 2: Solubility of this compound (Gypsum and Anhydrite) in Pure Water at Different Temperatures

| Temperature (°C) | Gypsum (g / 100 mL) | Anhydrite (g / 100 mL) |

| 0 | 0.223 | - |

| 20 | ~0.24 - 0.25 | ~0.21 |

| 30 | ~0.26 | - |

| 40 | ~0.265 | - |

| 50 | - | ~0.25 |

| 100 | 0.205 | ~0.16 |

Data compiled from multiple sources.[7][8]

The transition temperature, at which one hydrate form becomes more stable than another, is also crucial. The transition of gypsum to anhydrite in pure water occurs at approximately 42°C.[2]

Common Ion Effect

According to Le Châtelier's principle, the addition of a common ion (either Ca²⁺ or SO₄²⁻) to a saturated solution of this compound will shift the dissolution equilibrium to the left, favoring the formation of the solid precipitate and thus decreasing its solubility.[9][10][11] For instance, adding a soluble sulfate salt like sodium sulfate (Na₂SO₄) to a saturated CaSO₄ solution will reduce the concentration of dissolved Ca²⁺ as more CaSO₄ precipitates.[5]

Table 3: Effect of a Common Ion (Na₂SO₄) on this compound Solubility

| Solution | [Ca²⁺] (M) | [SO₄²⁻] (M) | Calculated Solubility of CaSO₄ (M) |

| Saturated CaSO₄ in H₂O | ~4.9 x 10⁻³ | ~4.9 x 10⁻³ | ~4.9 x 10⁻³ |

| Saturated CaSO₄ in 0.10 M Na₂SO₄ | ~2.4 x 10⁻⁴ | ~0.10 | ~2.4 x 10⁻⁴ |

Theoretical values based on Ksp = 2.4 x 10⁻⁵.[5][12]

Effect of pH

The solubility of this compound is influenced by pH. In acidic solutions, the sulfate ion (SO₄²⁻) can associate with hydrogen ions (H⁺) to form the bisulfate ion (HSO₄⁻).

SO₄²⁻(aq) + H⁺(aq) ⇌ HSO₄⁻(aq)

This reaction reduces the concentration of free sulfate ions in the solution, causing the dissolution equilibrium of CaSO₄ to shift to the right, thereby increasing its solubility.[13] Studies have shown a slight increase in CaSO₄·2H₂O solubility as the pH decreases.[14] Conversely, this compound does not significantly alter the pH of a solution, with a saturated solution having a pH close to neutral (~7.7).[15]

Effect of Other Salts (Ionic Strength)

The presence of non-common ions (e.g., NaCl, MgCl₂) can increase the solubility of this compound, a phenomenon known as the "uncommon-ion effect" or "salt effect".[11] These additional ions increase the overall ionic strength of the solution. This increased ionic strength reduces the activity coefficients of the Ca²⁺ and SO₄²⁻ ions. To maintain the Ksp (which is constant at a given temperature), the concentrations of the ions must increase, leading to higher solubility. Numerous studies have documented the increased solubility of gypsum and anhydrite in various electrolyte solutions, such as NaCl and MgCl₂.[2]

Table 4: Solubility of Gypsum in Aqueous NaCl Solutions at 25°C

| NaCl Concentration (mol/kg) | Gypsum Solubility (mol/kg H₂O) |

| 0 | 0.0154 |

| 1.0 | 0.0433 |

| 2.0 | 0.0556 |

| 3.0 | 0.0600 |

| 4.0 | 0.0583 |

| 5.0 | 0.0528 |

Data adapted from Marshall and Slusher (1966).[2]

Effect of Pressure

Pressure can also affect this compound solubility. For anhydrite, an increase in pressure generally leads to an increase in solubility.[2]

Hydration States and Phase Transitions

The stability of this compound hydrates is dependent on conditions like temperature and the activity of water in the solution.

-

Gypsum (CaSO₄·2H₂O): The dihydrate form is the most stable phase at ambient temperatures and pressures in aqueous solutions.[4]

-

Bassanite (CaSO₄·0.5H₂O): The hemihydrate is generally a metastable phase in water but can be formed by heating gypsum.[1][4] It is the primary component of Plaster of Paris.

-

Anhydrite (CaSO₄): The anhydrous form is the stable phase at higher temperatures.[4]

The transitions between these phases are critical in many geological and industrial processes. For example, in sulfuric acid solutions, as the acid concentration and temperature increase, gypsum becomes unstable and transforms into anhydrite.[16]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Experimental data on solubility of the two calcium sulfates gypsum and anhydrite in aqueous solutions - Mendeley Data [data.mendeley.com]

- 4. homepages.see.leeds.ac.uk [homepages.see.leeds.ac.uk]

- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 6. quora.com [quora.com]

- 7. physical chemistry - this compound soluble in water - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. m.youtube.com [m.youtube.com]

- 9. ck12.org [ck12.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Common-ion effect - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 14. pubs.acs.org [pubs.acs.org]

- 15. education.seattlepi.com [education.seattlepi.com]

- 16. Thermodynamic Modeling of this compound Hydrates in a CaSO4–H2SO4–H2O System from 273.15 to 473.15 K up to 5 m Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Properties of Calcium Sulfate Hydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of calcium sulfate hydrates, including gypsum (CaSO₄·2H₂O), bassanite (CaSO₄·0.5H₂O), and anhydrite (CaSO₄). A thorough understanding of these properties is critical in various scientific and industrial applications, from pharmaceutical formulation and drug development, where hydrates can affect stability and bioavailability, to industrial processes where scaling and phase transitions are of concern.

Thermodynamic Data of this compound Hydrates

The thermodynamic stability and transformations of this compound hydrates are governed by their fundamental thermodynamic properties. Key data for gypsum, bassanite, and anhydrite are summarized below.

Standard Molar Thermodynamic Properties at 298.15 K (25 °C)

The following table compiles the standard molar enthalpy of formation (ΔfH°), standard molar Gibbs free energy of formation (ΔfG°), standard molar entropy (S°), and molar heat capacity at constant pressure (Cp) for the three primary forms of this compound.

| Property | Gypsum (CaSO₄·2H₂O) | Bassanite (CaSO₄·0.5H₂O) | Anhydrite (CaSO₄) |

| ΔfH° (kJ/mol) | -2021.1 | -1575.2 | -1434.5[1] |

| ΔfG° (kJ/mol) | -1797.45 | -1437.9 | -1321.8[2] |

| S° (J/mol·K) | 193.8[3] - 194.14[4] | ~130.5 (estimated) | 106.5[1] - 107.4[3] |

| Cp (J/mol·K) | 187.2[2] | Not readily available | 99.7[1] - 101.2[2] |

Note: Data for bassanite is less commonly reported in standard tables and can vary based on its synthesis (α- and β-forms). The entropy value is an estimate based on typical dehydration entropies.

Heats of Hydration and Transition

The heats of hydration and transition are crucial for understanding the energy changes during phase transformations. These are often determined calorimetrically.

| Transformation | Heat Evolved (kJ/mol) | Notes |

| Hemihydrate to Gypsum | 17.15 | Calculated from heats of solution.[5] |

| Anhydrite to Gypsum | 16.69 | For anhydrite prepared at 1000°C.[5] |

| Soluble Anhydrite to Gypsum | ≥ 29.25 | For soluble anhydrite from gypsum dehydration at 75°C.[5] |

| Soluble Anhydrite to Natural Anhydrite | ≥ 12.55 | [5] |

Phase Transitions and Stability

The stability of this compound hydrates is highly dependent on temperature and water activity (or water vapor pressure). Gypsum is the stable phase at lower temperatures, while anhydrite is stable at higher temperatures. Bassanite (hemihydrate) is often a metastable intermediate in the dehydration of gypsum.[6][7]

The transition temperatures are subject to some variability in the literature, often due to kinetic hindrances in phase changes.[6] For the transition of gypsum to anhydrite in pure water, the transition temperature is reported to be in the range of 38-66 °C.[8] The presence of solutes, such as salts, can decrease the transition temperatures.[9]

The dehydration of gypsum typically proceeds in two steps: first to bassanite and then to anhydrite.[10]

Dehydration Pathway of Gypsum:

Experimental Protocols for Thermodynamic Characterization

The thermodynamic properties and phase transitions of this compound hydrates are primarily investigated using thermal analysis techniques.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are powerful, often simultaneous (STA), techniques to study the thermodynamics of this compound hydrates.[11] DSC measures the heat flow associated with transitions as a function of temperature, while TGA measures changes in mass.

Experimental Workflow for Thermal Analysis:

Detailed Methodology:

-

Sample Preparation : A small, accurately weighed sample of the this compound hydrate (typically 3-10 mg) is placed into an appropriate crucible (e.g., aluminum or platinum).[12][13]

-

Instrumentation and Measurement : The crucible is placed in a simultaneous thermal analyzer (STA). The sample is heated at a constant rate, often between 5 and 20 °C/min, over a temperature range that encompasses the dehydration events (e.g., from room temperature to above 400 °C).[12][13] The measurement is conducted under a controlled atmosphere, such as flowing nitrogen or air.

-

Data Analysis :

-

The TGA curve will show distinct steps of mass loss. For gypsum, a two-step mass loss is typically observed, corresponding to the loss of 1.5 and 0.5 molecules of water.[13][14] The stoichiometry of the hydrates can be confirmed from the percentage of mass loss.

-

The DSC curve will display endothermic peaks corresponding to the energy required for dehydration.[11] The area under these peaks is proportional to the enthalpy change of the reaction. An exothermic peak may be observed at higher temperatures due to the phase transition from a less stable to a more stable form of anhydrite.[13]

-

For quantitative analysis of mixtures of gypsum and bassanite, using a hermetically sealed pan with a pinhole can improve the resolution of the dehydration peaks.[10]

-

Solution Calorimetry

Solution calorimetry can be used to determine the heats of formation and hydration by measuring the heat evolved or absorbed when the different this compound forms are dissolved in a suitable solvent, such as hydrochloric acid.[5]

Experimental Protocol Outline:

-

Calorimeter Calibration : The heat capacity of the calorimeter is determined using a standard reaction with a known enthalpy change.

-

Sample Dissolution : A precisely weighed sample of the this compound hydrate (e.g., gypsum) is dissolved in a known volume of a suitable solvent (e.g., 2.09 molal HCl) within the calorimeter.[5]

-

Temperature Measurement : The change in temperature of the solution upon dissolution is carefully measured.

-

Enthalpy Calculation : The heat of solution is calculated from the temperature change and the heat capacity of the calorimeter and its contents.

-

Hess's Law Application : By measuring the heats of solution for gypsum, bassanite, and anhydrite, the heats of hydration and transition can be calculated using Hess's Law.

Impact on Drug Development

The presence of different hydrate forms of a drug substance or excipient like this compound can significantly impact the final drug product.

-

Stability : The conversion between hydrate forms can lead to changes in the physical properties of a solid dosage form, potentially affecting its shelf life.

-

Bioavailability : Different hydrate forms can have different solubilities and dissolution rates, which can in turn affect the bioavailability of the active pharmaceutical ingredient (API).

-

Manufacturing : The dehydration of gypsum to bassanite during manufacturing processes that involve heat, such as milling or drying, can alter the properties of the final product.[10]

A thorough understanding and characterization of the thermodynamic properties of this compound hydrates are therefore essential for ensuring the quality, stability, and efficacy of pharmaceutical products.

References

- 1. Calcium_sulfate_(data_page) [chemeurope.com]

- 2. New Insights into the Transition Temperature of Gypsum to Anhydrite Based on DFT Calculations of Thermodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heat capacities and entropies from 8 to 1000 K of langbeinite (K<sub>2</sub>Mg<sub>2</sub>(SO<sub>4</sub>)<sub>3</sub>), anhydrite (CaSO<sub>4</sub>) and of gypsum (CaSO<sub>4</sub>·2H<sub>2</sub>O) [pubs.usgs.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. Thermodynamic Modeling of this compound Hydrates in the CaSO4–H2O System from 273.15 to 473.15 K with Extension to 548.15 K - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tainstruments.com [tainstruments.com]

- 11. researchgate.net [researchgate.net]

- 12. Thermal Analysis of this compound Dihydrate and Supposed α and β Forms of this compound Hemihydrate from 25 to 500 ° C - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rigaku.com [rigaku.com]

- 14. Thermal Analysis of this compound Dihydrate and Supposed α and β Forms of this compound Hemihydrate from 25 to 500 ° C - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Phase Transition Diagram of the CaSO₄–H₂O System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transitions within the calcium sulfate–water (CaSO₄–H₂O) system. An understanding of these transitions is critical in various fields, including pharmaceuticals, construction materials, and geology, where the hydration state of this compound can significantly impact material properties and process efficiency. This document summarizes key quantitative data, details common experimental protocols for phase analysis, and presents visual representations of the system's behavior.

Introduction to the CaSO₄–H₂O System

The CaSO₄–H₂O system is characterized by the presence of three primary solid phases:

-

Gypsum (CaSO₄·2H₂O): The dihydrate form of this compound, which is the most stable phase at ambient temperatures.[1][2][3]

-

Bassanite (CaSO₄·0.5H₂O): The hemihydrate form, which is a metastable intermediate in the dehydration of gypsum.[1][2][3]

-

Anhydrite (CaSO₄): The anhydrous form, which is the stable phase at higher temperatures.[1][2][3]

The transitions between these phases are primarily influenced by temperature and water activity. These transformations are crucial in industrial processes such as the production of plaster of Paris, which involves the controlled dehydration of gypsum to form bassanite. In the pharmaceutical industry, this compound is used as an excipient, and its hydration state can affect the stability and dissolution of drug formulations.

Quantitative Phase Transition Data

The phase behavior of the CaSO₄–H₂O system is dictated by thermodynamic parameters. The following tables summarize key quantitative data related to the stability and transitions of the different this compound hydrates.

Table 1: Phase Stability Ranges at Atmospheric Pressure

| Phase | Formula | Stable Temperature Range (K) | Notes |

| Gypsum | CaSO₄·2H₂O | 273.15–315.95 | Stable at lower temperatures.[1][4] |

| Anhydrite | CaSO₄ | > 315.95 | Stable at higher temperatures.[1][4] |

| Bassanite | CaSO₄·0.5H₂O | Metastable | Metastable across the entire temperature range.[1][4] |

Table 2: Transition Temperatures

| Transition | Temperature (K) | Notes |

| Gypsum ↔ Anhydrite | ~315.95 - 318.76 | The exact temperature can vary based on experimental conditions and impurities.[1] |

| Gypsum → Bassanite (Metastable) | ~374.55 | This is a metastable transition.[1][4] |

| Bassanite → Anhydrite | ~471.55 | [1] |

Table 3: Solubility Products (Ksp) at 298.15 K

| Phase | Ksp |

| Gypsum | 2.40 × 10⁻⁵ |

| Anhydrite | 3.22 × 10⁻⁵ |

| Bassanite | 8.75 × 10⁻⁵ |

(Data sourced from thermodynamic modeling studies.)[1][4]

Phase Transition Diagram

The relationship between the different phases of this compound as a function of temperature is visually represented in the following phase transition diagram.

Caption: Phase transitions in the CaSO₄–H₂O system.

Experimental Protocols for Phase Characterization

The characterization of this compound phases and the study of their transitions rely on several analytical techniques. Detailed experimental protocols are essential for obtaining reliable and reproducible data.

X-Ray Diffraction (XRD)

Objective: To identify the crystalline phases of this compound present in a sample.

Methodology:

-

Sample Preparation: The sample is finely ground to a homogenous powder to ensure random orientation of the crystallites.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source is typically used.

-

Data Collection: The sample is scanned over a 2θ range, typically from 5° to 70°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Phase Identification: The resulting diffraction pattern is compared with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD) to identify the phases present. The characteristic peaks for gypsum, bassanite, and anhydrite allow for their unambiguous identification.

Thermal Analysis (Thermogravimetric Analysis - TGA, and Differential Scanning Calorimetry - DSC)

Objective: To determine the temperatures of dehydration and phase transitions and to quantify the water content.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an aluminum or alumina crucible.

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is ideal.

-

Experimental Conditions: The sample is heated at a constant rate, typically 10 °C/min, under a controlled atmosphere (e.g., nitrogen or air flow of 50 mL/min). The temperature range is usually from ambient to at least 300°C to observe the main dehydration steps.

-

Data Analysis:

-